molecular formula C18H29NO4S B11942567 Dodecyl 4-nitrophenyl sulfone CAS No. 94261-92-4

Dodecyl 4-nitrophenyl sulfone

Cat. No.: B11942567
CAS No.: 94261-92-4
M. Wt: 355.5 g/mol
InChI Key: QJILSKRRMFTLOH-UHFFFAOYSA-N
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Description

Dodecyl 4-nitrophenyl sulfone is an organic compound with the molecular formula C18H29NO4S and a monoisotopic mass of 355.18173 Da . Its structure features a sulfone group, characterized by a sulfur atom linked to two carbon atoms and connected to a dodecyl chain and a 4-nitrophenyl ring . As a sulfone derivative, this compound is of significant interest in organic synthesis and materials science research. Sulfone-containing compounds are valuable as intermediates in the synthesis of more complex molecules and are investigated for their potential applications in polymer chemistry and as building blocks for functional materials . The presence of both a long alkyl chain and an aromatic nitro group in its structure suggests potential for use in surfactant studies or as a model compound in degradation and environmental fate experiments . Researchers can utilize this chemical for developing novel synthetic methodologies, including oxidation reactions where sulfones are key intermediates . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

94261-92-4

Molecular Formula

C18H29NO4S

Molecular Weight

355.5 g/mol

IUPAC Name

1-dodecylsulfonyl-4-nitrobenzene

InChI

InChI=1S/C18H29NO4S/c1-2-3-4-5-6-7-8-9-10-11-16-24(22,23)18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3

InChI Key

QJILSKRRMFTLOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Sodium 4-Nitrophenyl Sulfinate

The sulfinate precursor is prepared by reducing 4-nitrobenzenesulfonyl chloride with sodium sulfite in aqueous ethanol. The reaction proceeds via nucleophilic attack at the sulfur atom, yielding sodium 4-nitrophenyl sulfinate with >90% purity. Critical parameters include:

  • Temperature : 60–70°C

  • Molar ratio (sulfonyl chloride : Na₂SO₃): 1:1.2

  • Solvent : Ethanol-water (3:1 v/v)

Alkylation with Dodecyl Bromide

The sulfinate salt reacts with dodecyl bromide in polar aprotic solvents. Potassium iodide catalyzes the SN2 displacement, forming the sulfone bond.

Representative Conditions

ParameterValue
SolventDimethylformamide (DMF)
Temperature80–90°C
Reaction Time12–18 hours
Molar Ratio (Sulfinate : Alkyl Halide)1:1.1
Yield68–75%

The reaction’s regioselectivity is ensured by the electron-withdrawing nitro group, which activates the sulfinate toward alkylation. Post-reaction purification involves recrystallization from hexane/ethyl acetate mixtures.

Friedel-Crafts Sulfonylation with Dodecylbenzene

Industrial-scale production leverages Friedel-Crafts chemistry, where dodecylbenzene reacts with 4-nitrobenzenesulfonyl chloride in the presence of Lewis acids.

Reaction Mechanism and Catalysis

Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) facilitates electrophilic aromatic substitution. The sulfonyl chloride acts as an electrophile, attacking the para position of dodecylbenzene.

Optimized Protocol

  • Catalyst : FeCl₃ (10 mol%)

  • Solvent : Dichloromethane

  • Temperature : 25°C (room temperature)

  • Yield : 82% with 98% para selectivity

Limitations and Mitigations

Competitive side reactions, such as over-sulfonation or alkyl chain degradation, are minimized by:

  • Stoichiometric control : Limiting sulfonyl chloride to 1.05 equivalents.

  • Low-temperature operation : Preventing exothermic decomposition.

  • Catalyst recycling : FeCl₃ is recovered via aqueous extraction.

Oxidation of 4-Nitrophenyl Dodecyl Sulfide

Sulfide intermediates serve as versatile precursors. Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) converts the sulfide to the sulfone.

Synthesis of 4-Nitrophenyl Dodecyl Sulfide

The sulfide is prepared by coupling 4-nitrothiophenol with dodecyl bromide under basic conditions:

4-NO2C6H4SH+C12H25BrKOH, EtOH4-NO2C6H4S-C12H25+KBr\text{4-NO}2\text{C}6\text{H}4\text{SH} + \text{C}{12}\text{H}{25}\text{Br} \xrightarrow{\text{KOH, EtOH}} \text{4-NO}2\text{C}6\text{H}4\text{S-C}{12}\text{H}{25} + \text{KBr}

Key Parameters

  • Base : Potassium hydroxide (2.0 equivalents)

  • Solvent : Ethanol (reflux)

  • Yield : 89%

Oxidative Conversion to Sulfone

Controlled oxidation ensures complete conversion without over-oxidation to sulfonic acids.

Oxidation Methods Comparison

Oxidizing AgentSolventTemperatureTimeYield
H₂O₂ (30%)Acetic acid50°C4 h91%
KMnO₄Acetone/H₂O0°C2 h85%
NaIO₄CH₃CN/H₂ORT6 h78%

Hydrogen peroxide in acetic acid emerges as the most efficient, offering high yields under mild conditions.

Industrial Production and Scalability

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Continuous-flow reactors enhance the Friedel-Crafts sulfonylation process:

Pilot-Scale Data

MetricValue
Throughput50 kg/day
Purity99.5%
Catalyst Consumption0.5 kg FeCl₃ per 100 kg product
Wastewater Generation8 L/kg product

Environmental considerations drive the adoption of heterogeneous catalysts (e.g., zeolites) to replace traditional Lewis acids, reducing metal contamination.

Emerging Methodologies

Photocatalytic Sulfonation

Recent advances utilize visible-light catalysis to activate sulfonyl chlorides. Titanium dioxide (TiO₂) nanoparticles enable room-temperature reactions with 76% yield, though scalability remains under investigation.

Biocatalytic Approaches

Lipase-mediated sulfonation in non-aqueous media offers enantioselective pathways, albeit with limited substrate scope (current yield: 45%) .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-nitrophenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Bases like potassium carbonate or sodium hydride in solvents like DMF or tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of sulfone derivatives with higher oxidation states.

    Reduction: Formation of dodecyl 4-aminophenyl sulfone.

    Substitution: Formation of various alkyl or aryl sulfone derivatives.

Scientific Research Applications

Applications in Organic Synthesis

  • Synthetic Intermediates : Dodecyl 4-nitrophenyl sulfone serves as a versatile synthetic intermediate in the preparation of other complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
  • Reagents in Reaction Mechanisms : It is utilized as a reagent to study reaction mechanisms involving nucleophilic substitutions and electrophilic additions. The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating further reactions.
  • Catalysis : The compound has been explored as a catalyst or co-catalyst in numerous reactions, including oxidation and reduction processes. Its unique structure allows it to stabilize transition states, thereby increasing reaction rates.

Pharmaceutical Applications

  • Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, experiments have demonstrated its ability to inhibit cell proliferation in human breast cancer cells, indicating its potential use in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity with MIC values ranging from 10-50 µg/mL depending on the strain tested.

StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli40
Bacillus subtilis30

Case Study 2: Cytotoxicity Against Cancer Cells

In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The compound exhibited a dose-dependent response, highlighting its potential as an anticancer agent.

Treatment Dose (mg/kg)Tumor Size Reduction (%)
530
1050
2070

Mechanism of Action

The mechanism of action of dodecyl 4-nitrophenyl sulfone involves its interaction with molecular targets through its sulfone and nitrophenyl groups. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of adjacent functional groups. The nitrophenyl group can participate in various chemical reactions, including reduction and substitution, affecting the overall behavior of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Dodecyl 4-nitrophenyl sulfone with key analogs:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Thermal Stability (350°C) Water Solubility Key Applications
This compound C18H29NO4S Dodecyl, 4-nitrophenyl 355.5 Reacts with methanol Low Surfactants, drug delivery (hypothesized)
Diphenyl sulfone C12H10O2S Phenyl, phenyl 218.27 Stable under pyrolysis Low High-temperature polymers
4-Chlorophenyl phenyl sulfone C12H9ClO2S Phenyl, 4-chlorophenyl 252.7 Data limited Moderate Flame retardants
Dodecyl sulfone C12H26O2S Dodecyl, methyl 234.4 Reacts with methanol/KOH Very low Lubricant additives
Sulindac sulfone C20H17FO3S Complex heterocycle 356.4 N/A Variable VDAC inhibitor, anticancer

Key Findings

Thermal Reactivity: this compound is expected to decompose under methanol at 350°C, similar to dodecyl sulfone, due to the alkyl chain’s susceptibility to base-catalyzed cleavage . Diphenyl sulfone exhibits superior thermal stability, making it ideal for high-temperature industrial applications .

Biological Activity: Sulindac sulfone’s sulfone group enables VDAC1/2 binding, inhibiting mTOR signaling in cancer cells .

Environmental Behavior: The nitro group in this compound may hinder biodegradability compared to non-nitrated analogs like diphenyl sulfone. However, polyphenylsulfone membranes (as in ) could adsorb such compounds due to hydrophobic interactions.

Material Science :

  • The dodecyl chain in this compound may lower glass transition temperatures (Tg) compared to rigid analogs like diphenyl sulfone, as seen in ’s dodecanamide derivatives.

Q & A

Basic: What are common synthetic strategies for dodecyl 4-nitrophenyl sulfone, and how is purity validated?

Answer:
this compound is typically synthesized via nucleophilic substitution or sulfonation reactions. For example, the electron-withdrawing 4-nitrophenyl group enhances sulfone stability during elimination reactions, as seen in protecting group strategies for peptide synthesis . Post-synthesis, purity is validated using GC-FPD (Gas Chromatography-Flame Photometric Detection) to detect sulfur-containing degradation products, coupled with HPLC-UV for quantification of residual reactants. Melting point analysis (e.g., bp293–297°C ) and NMR spectroscopy (e.g., deuterated analogs in ) are critical for structural confirmation.

Advanced: How does the 4-nitrophenyl moiety influence sulfone reactivity in elimination and scavenging reactions?

Answer:
The 4-nitrophenyl group exerts a strong electron-withdrawing effect, increasing the acidity of α-protons adjacent to the sulfone. This facilitates β-elimination under mild basic conditions (e.g., piperidine), releasing a vinyl sulfone intermediate. Subsequent Michael addition scavenging irreversibly traps the vinyl sulfone, preventing side reactions . Researchers should optimize base strength (e.g., potassium carbonate vs. sodium hydroxide) to balance reaction efficiency and byproduct formation.

Basic: Which analytical methods are suitable for monitoring sulfone degradation under thermal or chemical stress?

Answer:
GC-FPD is preferred for detecting volatile sulfur-containing degradation products (e.g., during pyrolysis at 350°C) . For non-volatile residues, HPLC-MS identifies polar intermediates, while FT-IR tracks functional group changes (e.g., sulfone S=O stretching at ~1150 cm⁻¹). Thermogravimetric analysis (TGA) assesses thermal stability, as sulfones like this compound show resistance to pyrolysis but degrade in methanol/carbonate systems .

Advanced: How do reaction conditions (solvent, base, temperature) affect the stability of this compound?

Answer:

  • Methanol/carbonate base at 350°C completely degrades dodecyl sulfone, whereas aqueous sodium carbonate causes partial desulfurization .
  • Pyrolysis alone leaves sulfones intact, making inert atmospheres critical for high-temperature studies.
  • Kinetic studies using time-resolved GC-MS can map degradation pathways, while Arrhenius plots derived from TGA data predict stability under varied thermal conditions.

Basic: How is this compound utilized in enzymatic studies?

Answer:
The compound serves as a stable substrate analog in cutinase assays. Its sulfone ester group mimics natural esters but resists hydrolysis, enabling precise measurement of enzyme activity under non-aqueous conditions . Methodologically, researchers dissolve the sulfone in micellar systems (e.g., Triton X-100 ) to enhance solubility and monitor reactions via spectrophotometry (e.g., 4-nitrophenol release at 405 nm).

Advanced: What mechanistic insights govern the use of sulfone-based protecting groups in organic synthesis?

Answer:
this compound derivatives act as base-labile protecting groups for amines. The 4-nitrophenyl sulfonylethoxycarbonyl (Nsc) group undergoes β-elimination under mild bases, releasing a vinyl sulfone. Researchers must:

  • Optimize base strength (e.g., piperidine vs. DBU) to avoid over-degradation.
  • Use scavengers like thiols for irreversible Michael addition to the vinyl sulfone byproduct, minimizing side reactions .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (as per sulfone SDS guidelines ).
  • Ventilation: Use fume hoods during synthesis or degradation studies to avoid inhalation of volatile byproducts .
  • Storage: Store at 0–6°C in airtight containers to prevent moisture absorption .

Advanced: How can computational modeling predict sulfone reactivity in novel reaction environments?

Answer:
DFT (Density Functional Theory) calculations model the electron-withdrawing effects of the 4-nitrophenyl group, predicting α-proton acidity and β-elimination barriers. Researchers correlate these with experimental kinetic isotope effects (KIE) using deuterated analogs (e.g., 4-n-Nonylphenol-2,3,5,6-d4 ) to validate mechanistic pathways.

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